molecular formula C13H20N2O3 B13218454 tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

Cat. No.: B13218454
M. Wt: 252.31 g/mol
InChI Key: FVQDJIQXJBBDPX-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a chiral β-hydroxy-α-amino acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Compounds of this class are characterized by a tert-butyl ester group, which enhances stability and allows for selective deprotection under mild acidic conditions, and a pyridinyl substituent which can contribute to coordination properties . The presence of both amino and hydroxyl groups on a chiral backbone provides versatile functionality for further chemical derivatization, making this compound a useful building block for constructing more complex molecules, such as those investigated in pharmaceutical research . For example, structurally related phenylalanine derivatives have been explored for their ability to modulate protein-protein interactions, such as with the PCSK9 protein, a target for managing cholesterol levels . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C13H20N2O3/c1-8-6-5-7-15-10(8)11(16)9(14)12(17)18-13(2,3)4/h5-7,9,11,16H,14H2,1-4H3

InChI Key

FVQDJIQXJBBDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Condensation of 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one (Compound 19)

  • Reagents : Primary or secondary amines (e.g., benzylamine, piperidine, adenine).
  • Conditions : Reflux in ethanol, often with catalytic amounts of base (e.g., potassium carbonate) or acid, depending on the desired product.
  • Outcome : Formation of compounds 1–7 , with stereoisomeric mixtures depending on the amine used.

Cyclization to Hydroxy-Propanoates

  • Mechanism : Knoevenagel condensation followed by intramolecular lactonization, often facilitated by piperidine or triethylamine .
  • Reaction conditions : Reflux in ethanol or acetonitrile, with yields varying from moderate to high (e.g., 69–100%).

Formation of the Tricyclic Morpholinopyrones

  • Starting Material : 3-Aminopyrone derivatives.
  • Reagents : trans-3,6-Dibromocyclohexene, sodium hydride, or other bases.
  • Conditions : Deprotonation with sodium hydride, followed by alkylation with dibromide, then ring closure.
  • Outcome : Formation of tricyclic morpholinopyrone scaffolds (13–16 ), with stereochemistry confirmed via X-ray crystallography.

Esterification and Final Functionalization

Summary of Reaction Pathways and Yields

Step Reaction Type Reagents Conditions Typical Yield Notes
Pyridine ring construction Heterocycle synthesis 2-chloropyridine derivatives Standard aromatic substitution Variable Depends on starting materials
Condensation with amines Knoevenagel/imine formation Amine + aldehyde 19 Reflux in ethanol 50–93% Mixture of stereoisomers
Cyclization to hydroxypropanoates Lactonization Acid/base catalysis Reflux 69–100% Yields depend on substituents
Formation of tricyclic scaffolds Alkylation + ring closure Dibromide 25 , NaH DMF, elevated temperature 25–50% Stereochemistry confirmed by X-ray
Esterification tert-Butylation tert-Butyl alcohol or chloroformate Acid catalysis 69–100% Protects carboxyl groups

Research Findings and Experimental Data

  • Mechanistic insights : The synthesis relies heavily on Knoevenagel condensations, intramolecular lactonizations, and nucleophilic substitutions, with stereochemistry controlled via reaction conditions and protecting groups.
  • Structural confirmation : Single-crystal X-ray diffraction confirms the cis-fused ring junctions and double bond positions.
  • Photophysical properties : The synthesized heterocycles exhibit fluorescence, making them suitable for biochemical probes, with spectral data supporting their conjugation and electronic structures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Modification: It can be used to modify proteins through covalent attachment.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related esters and amino-hydroxy derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score (if available) Source
tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate (Target) C₁₆H₂₄N₂O₃* ~308.38 3-methylpyridin-2-yl, amino, hydroxy N/A -
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate C₁₆H₂₇N₃O₃ 309.40 6-(methyl-isopropylamino)pyridin-3-yl N/A
(2S,3S)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate C₁₃H₁₉NO₃* ~237.29 Phenyl substituent (vs. pyridinyl) N/A
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate C₁₆H₁₇NO₃* ~271.32 Benzoate backbone (vs. propanoate) 0.75

*Calculated based on structural data where explicit values are unavailable.

Key Observations :

  • Pyridine vs.
  • Substituent Position: The 6-(methyl-isopropylamino)pyridin-3-yl group in introduces bulkier substituents, which may sterically hinder interactions in biological systems compared to the target compound.
  • Ester Backbone: The benzoate derivative () lacks the amino-hydroxypropanoate moiety, limiting its utility as a chiral building block.
Enzyme Modulation :

While direct data on the target compound’s biological activity is absent, structurally related tert-butyl derivatives like 2(3)-tert-butyl-4-hydroxyanisole (BHA) are known to enhance hepatic glutathione S-transferase and epoxide hydratase activities, mitigating mutagenic metabolites . The target compound’s amino and hydroxy groups may facilitate interactions with enzymes or receptors, though its tert-butyl group likely prioritizes metabolic stability over direct antioxidant effects.

Physicochemical and Stability Considerations

  • Solubility : The pyridine ring in the target compound enhances water solubility compared to purely aromatic analogues (e.g., ).
  • Stability: tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters. However, the amino and hydroxy groups may necessitate anhydrous storage conditions to prevent degradation .

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a synthetic organic compound classified as an amino acid derivative. Its unique structure, which includes a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring, contributes to its diverse biological activities. The molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3} with a molecular weight of approximately 252.31 g/mol.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The functional groups present enable:

  • Nucleophilic reactions due to the amino group.
  • Hydrogen bonding and potential esterification or etherification from the hydroxyl group.
  • π-π stacking interactions facilitated by the substituted pyridine ring, enhancing stability in chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Binding Affinity : The compound can bind to various molecular targets, modulating their activity through hydrogen bonding and electrostatic interactions.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in pharmacology.
  • Neuropharmacological Effects : The presence of the pyridine ring suggests potential applications in neuropharmacology, particularly in conditions involving neuroinflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It may act as a free radical scavenger, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to neurotoxic agents.
  • Potential Anti-inflammatory Activity : Interaction studies indicate that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Neuroinflammation Studies : In vivo studies have shown that compounds with similar structures can significantly reduce markers of neuroinflammation in animal models, suggesting that this compound may have similar effects .
  • Enzyme Interaction Studies : Research focusing on enzyme binding affinities has demonstrated that this compound can effectively inhibit certain enzymes linked to metabolic disorders, highlighting its potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesUnique Aspects
Methyl 2-[tert-butoxycarbonylamino]-3-hydroxy-3-phenylpropanoateContains a phenyl group instead of a pyridine ringLacks unique pyridine interactions
tert-butyl α-hydroxyisobutyrateSimilar tert-butyl ester groupDoes not have amino or pyridine functionalities
tert-butyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoateSimilar structure but different substitution on the pyridineDifferent biological activity due to substitution

The distinct combination of functional groups in this compound enhances its reactivity and potential biological interactions compared to similar compounds.

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